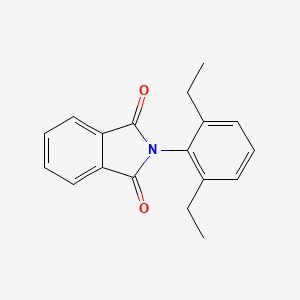

2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoindole derivatives, including 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione, typically involves reactions starting from phthalimide or similar precursors. For example, one approach utilized 3-sulfolene for the development of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, indicating a versatile method for generating various isoindole structures (Tan et al., 2016).

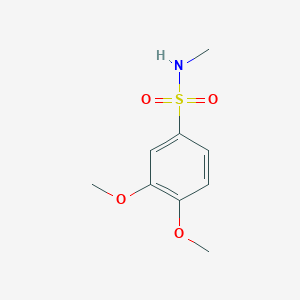

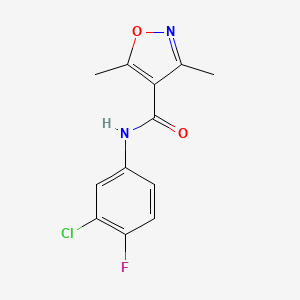

Molecular Structure Analysis

Isoindole derivatives' molecular structures have been detailed through X-ray crystallography and computational methods, showcasing the conformational flexibility and structural variations these compounds can exhibit. Notably, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione revealed non-planar molecular arrangements and intermolecular hydrogen bonding, suggesting similar structural considerations for 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione (Duru et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of isoindole derivatives encompasses various reactions, such as nucleophilic substitution, which is fundamental in synthesizing amino and triazole derivatives. These reactions underline the compound's versatility in forming new chemical structures and its potential utility in further synthetic applications (Tan et al., 2016).

Physical Properties Analysis

Isoindole derivatives' physical properties, such as thermal stability and fluorescence behavior, are significant for their potential applications. For instance, o-hydroxyphenyl benzimidazole derivatives, closely related to isoindole structures, show remarkable solvent polarity-sensitive fluorescence, indicating similar photophysical properties for 2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione (Deshmukh & Sekar, 2015).

Chemical Properties Analysis

The chemical properties of isoindole derivatives, such as reactivity towards nucleophiles and electrophiles, are foundational for understanding their broader chemical utility. The synthesis and subsequent reactions leading to amino and triazole derivatives highlight the compound's chemical versatility and potential for further functionalization (Tan et al., 2016).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or comes into contact with skin .

Orientations Futures

Propriétés

IUPAC Name |

2-(2,6-diethylphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18(19)21/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUDAFKDZAPOTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353452 |

Source

|

| Record name | STK286198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

53034-44-9 |

Source

|

| Record name | STK286198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5616905.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5616908.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5616936.png)

![1-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)azepan-2-one](/img/structure/B5616965.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-thieno[3,2-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616976.png)

![(3S*,4S*)-1-[2-(1-azepanyl)-2-oxoethyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616977.png)

![7-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5616988.png)

![methyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5616996.png)

![4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)